molecular formula C11H8N4 B8321701 4-(Pyridin-3-ylamino)picolinonitrile

4-(Pyridin-3-ylamino)picolinonitrile

Cat. No.: B8321701
M. Wt: 196.21 g/mol
InChI Key: XCJGQMMLIIOAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-ylamino)picolinonitrile is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

4-(pyridin-3-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H8N4/c12-7-11-6-9(3-5-14-11)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15)

InChI Key

XCJGQMMLIIOAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=NC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-pyridinecarbonitrile (1 g, 7 mmol, 1 eq), 3-aminopyridine (0.815 mg, 8.66 mmol, 1.20 eq), Cs2CO3 (3.29 g, 10.1 mmol, 1.40 eq), Pd2(dba)3 (332 mg, 0.577 mmol, 0.0800 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (501 mg, 0.866 mmol, 0.120 eq) and dioxane (18 mL) were added to a microwave vial. The vial was purged with argon, capped and heated at 100° C. for 18 h. After cooling the reaction was filtered over a plug of celite and the plug was washed with 5% MeOH/CH2Cl2. The solvents were removed in vacuo and the crude mixture was purified by flash chromatography on silica gel afforded 1.374 g (97%) of the title compound as an orange solid: 1H NMR (400 MHz, CDCl3) δ1H NMR (400 MHz, DMSO-d6) δ 9.42 (s, 1H), 8.49 (d, J=2.6 Hz, 1H), 8.34-8.31 (m, 2H), 7.73 (dq, J=1.3, 8.2 Hz, 1H), 7.43-7.40 (m, 1H), 7.39 (d, J=2.3 Hz, 1H), 7.13 (dd, J=2.4, 5.9 Hz, 1H); ES-MS [M+1]+:197.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.815 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.